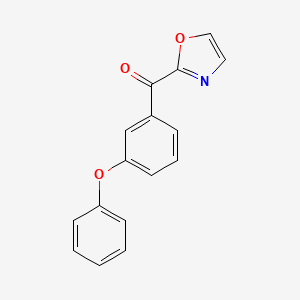

2-(3-Fenoxibenzoyl)oxazol

Descripción general

Descripción

2-(3-Phenoxybenzoyl)oxazole is a compound with the molecular formula C16H11NO3 . It has a molecular weight of 265.27 . The compound is a light yellow solid .

Synthesis Analysis

The synthesis of oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, often involves the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis

The IUPAC name of 2-(3-Phenoxybenzoyl)oxazole is 1,3-oxazol-2-yl (3-phenoxyphenyl)methanone . The InChI code is 1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H .Chemical Reactions Analysis

Oxazole derivatives, including 2-(3-Phenoxybenzoyl)oxazole, have been synthesized through various pathways . For instance, the van Leusen reaction, based on TosMICs, is a common method for the preparation of oxazole-based molecules .Physical And Chemical Properties Analysis

2-(3-Phenoxybenzoyl)oxazole is a light yellow solid . More detailed physical and chemical properties are not available in the search results.Aplicaciones Científicas De Investigación

Química Farmacéutica

2-(3-Fenoxibenzoyl)oxazol: es un compuesto significativo en la química farmacéutica debido a su similitud estructural con oxazoles biológicamente activos. Los oxazoles son conocidos por sus diversas propiedades farmacológicas, que incluyen actividades antibacterianas, antifúngicas, antivirales, anticancerígenas y antiinflamatorias . La presencia del anillo de oxazol se asocia con la capacidad de unirse a objetivos biológicos específicos, lo cual es crucial en el diseño y desarrollo de fármacos.

Síntesis Orgánica

En la síntesis orgánica, This compound sirve como intermediario para la preparación de varios derivados. El desarrollo de sistemas catalíticos eficientes y ecológicos para la síntesis de derivados de oxazol es un tema de investigación clave. Los nanocatalizadores magnéticos se han utilizado para la síntesis de derivados de oxazol, ofreciendo ventajas como alta estabilidad y fácil separación de la mezcla de reacción .

Nanocatálisis Magnética

La utilidad del compuesto se extiende al campo de la nanocatálisis magnética. Las nanopartículas magnéticas pueden modificarse para crear catalizadores eficientes para la síntesis de derivados de oxazol. Este método es particularmente valioso por su simplicidad en la recuperación del catalizador, utilizando un imán externo, lo cual es beneficioso para reacciones a gran escala .

Aplicaciones Antimicrobianas

La investigación ha demostrado que los derivados de oxazol exhiben propiedades antimicrobianas significativas. This compound se puede utilizar para sintetizar nuevos compuestos con potenciales efectos antibacterianos y antifúngicos, que son esenciales en la lucha contra los patógenos resistentes a los medicamentos .

Investigación Anticancerígena

Los derivados de oxazol, incluido This compound, se estudian por sus propiedades anticancerígenas. A menudo se incorporan a compuestos que actúan como inhibidores de quinasas u otros tipos de fármacos que pueden dirigirse específicamente a las células cancerosas, ofreciendo una vía para el desarrollo de nuevos tratamientos oncológicos .

Efectos Antiinflamatorios y Analgésicos

El anillo de oxazol es un motivo común en los fármacos antiinflamatorios. Los derivados de This compound podrían potencialmente desarrollarse en nuevos fármacos antiinflamatorios no esteroideos (AINE) que ofrecen efectos analgésicos y antipiréticos sin los efectos secundarios gastrointestinales que comúnmente se asocian con los AINE tradicionales .

Direcciones Futuras

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They have been investigated in the advancement of novel compounds which show favorable biological activities . The future directions in this field could involve the design of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

Mecanismo De Acción

Target of Action

This compound is a part of the oxazole family, which is known for its diverse biological activities . .

Mode of Action

Oxazole derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Oxazole derivatives are known to influence a variety of biochemical pathways due to their diverse biological activities . The specific pathways affected by 2-(3-Phenoxybenzoyl)oxazole remain to be elucidated.

Result of Action

As a member of the oxazole family, this compound is expected to exhibit a range of biological activities . .

Análisis Bioquímico

Biochemical Properties

2-(3-Phenoxybenzoyl)oxazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction between 2-(3-Phenoxybenzoyl)oxazole and these enzymes can lead to the formation of reactive intermediates, which may further participate in various biochemical pathways .

Cellular Effects

2-(3-Phenoxybenzoyl)oxazole exerts several effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, studies have shown that 2-(3-Phenoxybenzoyl)oxazole can modulate the activity of certain transcription factors, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of 2-(3-Phenoxybenzoyl)oxazole involves its binding interactions with various biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific target. For instance, 2-(3-Phenoxybenzoyl)oxazole has been found to inhibit the activity of certain kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to downstream effects on cellular functions and processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3-Phenoxybenzoyl)oxazole can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(3-Phenoxybenzoyl)oxazole is relatively stable under standard laboratory conditions, but it may degrade over extended periods. This degradation can lead to the formation of by-products that may have different biological activities .

Dosage Effects in Animal Models

The effects of 2-(3-Phenoxybenzoyl)oxazole vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing certain cellular functions or protecting against oxidative stress. At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

2-(3-Phenoxybenzoyl)oxazole is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes phase I and phase II metabolic reactions, which include oxidation, reduction, and conjugation processes. These metabolic pathways can lead to the formation of metabolites that may have different biological activities compared to the parent compound. The involvement of cytochrome P450 enzymes in the metabolism of 2-(3-Phenoxybenzoyl)oxazole is particularly noteworthy .

Transport and Distribution

The transport and distribution of 2-(3-Phenoxybenzoyl)oxazole within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, 2-(3-Phenoxybenzoyl)oxazole may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .

Subcellular Localization

The subcellular localization of 2-(3-Phenoxybenzoyl)oxazole is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 2-(3-Phenoxybenzoyl)oxazole can provide insights into its mechanism of action and potential therapeutic applications .

Propiedades

IUPAC Name |

1,3-oxazol-2-yl-(3-phenoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c18-15(16-17-9-10-19-16)12-5-4-8-14(11-12)20-13-6-2-1-3-7-13/h1-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUVHIVHPDOGEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)C3=NC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60642086 | |

| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-93-8 | |

| Record name | 2-Oxazolyl(3-phenoxyphenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898759-93-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,3-Oxazol-2-yl)(3-phenoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60642086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![trans-2-[2-(2-Methoxyphenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345391.png)

![trans-2-[2-(4-Chlorophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid](/img/structure/B1345392.png)

![cis-4-[2-(4-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1345397.png)